7-Methoxy-4-methyl-1-phenylquinolin-2(1H)-one
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Overview
Description
7-Methoxy-4-methyl-1-phenylquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a quinoline core with methoxy, methyl, and phenyl substituents, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4-methyl-1-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions: Introduction of the methoxy group at the 7-position and the methyl group at the 4-position can be done through electrophilic aromatic substitution reactions.
Phenyl Group Addition: The phenyl group at the 1-position can be introduced via Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-4-methyl-1-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and acids are commonly used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-4-methyl-1-phenylquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects through:
Inhibition of Enzymes: Binding to active sites and inhibiting enzyme activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and disrupting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinolinic Acid: A neuroactive compound with a carboxyl group at the 2-position.
Uniqueness
7-Methoxy-4-methyl-1-phenylquinolin-2(1H)-one is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other quinoline derivatives. Its methoxy, methyl, and phenyl groups can influence its reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
61304-90-3 |
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Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
7-methoxy-4-methyl-1-phenylquinolin-2-one |
InChI |
InChI=1S/C17H15NO2/c1-12-10-17(19)18(13-6-4-3-5-7-13)16-11-14(20-2)8-9-15(12)16/h3-11H,1-2H3 |
InChI Key |
XLYJJQZOFZGDGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C2=C1C=CC(=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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